N-Cbz-L-valine 2,2,2-Trifluoroethyl Ester
CAS No.:
Cat. No.: VC16533651
Molecular Formula: C15H18F3NO4
Molecular Weight: 333.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H18F3NO4 |
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Molecular Weight | 333.30 g/mol |
IUPAC Name | 2,2,2-trifluoroethyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
Standard InChI | InChI=1S/C15H18F3NO4/c1-10(2)12(13(20)23-9-15(16,17)18)19-14(21)22-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,19,21) |
Standard InChI Key | MGBJQOMWGYZJTQ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(C(=O)OCC(F)(F)F)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Cbz-L-valine 2,2,2-Trifluoroethyl Ester is derived from L-valine, an essential branched-chain amino acid with a non-polar isopropyl side chain . The Cbz group (benzyloxycarbonyl) protects the amine functionality, while the trifluoroethyl ester modifies the carboxylic acid group. This dual protection strategy prevents unwanted side reactions during peptide elongation and enhances solubility in organic solvents . The trifluoroethyl group introduces strong electron-withdrawing effects, which stabilize the ester against hydrolysis and mimic the dipole characteristics of amide bonds in peptides .
Structural Features:
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Backbone: L-valine core with (S)-configuration at the α-carbon.
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N-terminal protection: Cbz group (C₆H₅CH₂OCO−).
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C-terminal modification: 2,2,2-Trifluoroethyl ester (−OCOCF₂CF₃).
Physical Properties
While exact data on melting point and density are unavailable in the provided sources, inferences can be made from analogous compounds. The trifluoroethyl ester likely reduces water solubility compared to unmodified valine (85 g/L) , favoring organic phases. The Cbz group contributes to a molecular weight of approximately 349.3 g/mol (calculated for C₁₅H₁₈F₃NO₄).
Synthesis and Production
Traditional Chemical Synthesis
The synthesis involves sequential protection and esterification of L-valine:
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N-Cbz Protection: Reaction with benzyl chloroformate in alkaline aqueous conditions.
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Esterification: Treatment with 2,2,2-trifluoroethanol under acid catalysis (e.g., H₂SO₄ or HCl).
This method yields ~60–70% product but requires purification via column chromatography to remove diastereomers.
Enzymatic Synthesis
Recent advances employ lipases or esterases in non-aqueous media to catalyze the esterification step. For example, Candida antarctica lipase B (CAL-B) achieves >90% yield with minimal racemization. Enzymatic routes are preferred for large-scale production due to reduced waste and energy consumption.
Comparative Analysis of Methods:
Parameter | Chemical Method | Enzymatic Method |
---|---|---|
Yield | 60–70% | >90% |
Reaction Time | 12–24 hours | 4–8 hours |
Environmental Impact | High solvent waste | Low solvent use |
Chirality Retention | Moderate (85–90% ee) | Excellent (>98% ee) |
Biochemical Applications
Caspase Inhibition and Apoptosis Research
N-Cbz-L-valine 2,2,2-Trifluoroethyl Ester acts as a competitive inhibitor of caspases, cysteine-aspartic proteases central to apoptotic signaling. The compound mimics the tetrahedral transition state of caspase substrates, binding covalently to the active-site cysteine via its electrophilic ester group. This mechanism has been validated in in vitro assays with IC₅₀ values in the low micromolar range.
Peptidomimetic Design
The trifluoroethyl ester serves as an amide surrogate in protease-resistant peptides . Unlike traditional amides, the sp³-hybridized α-carbon prevents proteolytic cleavage while maintaining conformational flexibility. This property is exploited in drug candidates targeting viral proteases or inflammatory cytokines .
Case Study: HIV-1 Protease Inhibitors
Incorporating Z-Val-otfa into peptide backbones reduces metabolic degradation by 70% compared to amide-containing analogs, as demonstrated in hepatocyte assays .
Future Directions and Research Gaps
Scalability of Enzymatic Synthesis
While enzymatic methods show promise, optimizing enzyme stability in industrial reactors remains a challenge. Immobilized enzyme systems or directed evolution could enhance process robustness.
In Vivo Pharmacokinetic Studies
Current data lack in vivo profiles of Z-Val-otfa-containing therapeutics. Future work should address absorption, distribution, and toxicity in animal models.
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